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amine
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Cat. No.: B2820390

Get Quote

High-Resolution Mass Spectrometry Profiling and Fragmentation Dynamics of 2,2-Dimethoxy-
2-phenylethan-1-amine

Introduction & Analytical Context
As a Senior Application Scientist, the structural elucidation of highly functionalized

phenethylamine derivatives requires a rigorous understanding of gas-phase ion chemistry. 2,2-
Dimethoxy-2-phenylethan-1-amine (CAS: 87497-98-1) presents a unique analytical

challenge. The molecule features a primary amine, a dimethyl acetal, and a phenyl ring—each

competing to direct fragmentation. This whitepaper provides a comprehensive, causality-driven

guide to the mass spectrometric behavior of this compound, detailing both Electron Ionization

(EI) and Electrospray Ionization (ESI) pathways, supported by a self-validating experimental

protocol [1].

Physicochemical & Monoisotopic Profiling
Before interpreting mass spectra, we must establish the exact mass boundaries. The presence

of the nitrogen atom dictates an odd nominal mass for the molecular ion (Nitrogen Rule), while
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the high oxygen content significantly shifts the mass defect [2].

Table 1: Exact Mass and Predicted Adduct Profiling

Species Formula
Theoretical Exact
Mass (Da)

Ionization Mode

Neutral Molecule C₁₀H₁₅NO₂ 181.1103 N/A

Molecular Ion [M]⁺• C₁₀H₁₅NO₂⁺• 181.1103 EI (70 eV)

Protonated [M+H]⁺ C₁₀H₁₆NO₂⁺ 182.1176 ESI (+)

| Sodiated [M+Na]⁺ | C₁₀H₁₅NO₂Na⁺ | 204.0995 | ESI (+) |

Electron Ionization (EI-MS) Fragmentation
Mechanisms
Under standard 70 eV EI conditions, the radical cation [M]⁺• (m/z 181.1103) is highly transient.

The causality behind its rapid dissociation lies in the extreme stability of the resulting product

ions formed via α-cleavage.

α-Cleavage (The Dominant Pathway): The C-C bond between the acetal carbon and the

aminomethyl carbon is flanked by strong electron-donating groups. Homolytic cleavage

yields two intensely stable fragments. Cleavage favoring charge retention on the nitrogen

yields the classic iminium ion at m/z 30.0344. Conversely, charge retention on the acetal

carbon yields a highly conjugated oxonium ion at m/z 151.0759, stabilized by resonance

from both methoxy groups and the phenyl ring [3].

Radical Losses: The loss of a methoxy radical (•OCH₃, 31 Da) directly from the molecular ion

generates a minor but diagnostic fragment at m/z 150.0919.

Secondary Dissociation: The m/z 151 oxonium ion undergoes subsequent neutral losses of

formaldehyde (CH₂O) and methanol (CH₃OH) to yield m/z 121.0653 and m/z 119.0497,

respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+•
m/z 181.1103

[Ph-C(OCH3)2]+
m/z 151.0759

 α-cleavage
- •CH2NH2

[CH2NH2]+
m/z 30.0344

 α-cleavage
- •C(Ph)(OCH3)2

[M - •OCH3]+
m/z 150.0919

 - •OCH3
(31 Da)

[C8H7O]+
m/z 119.0497

 - CH3OH
(32 Da)

[C8H9O]+
m/z 121.0653

 - CH2O
(30 Da)

Click to download full resolution via product page

Figure 1: Proposed EI fragmentation pathways for the target analyte.
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Table 2: Key EI-MS Diagnostic Fragments

m/z (Theoretical) Ion Composition
Relative
Abundance

Mechanistic Origin

151.0759 C₉H₁₁O₂⁺ Base Peak (100%)
α-cleavage
(oxonium
stabilization)

30.0344 CH₄N⁺ High
α-cleavage (iminium

formation)

| 150.0919 | C₉H₁₂NO⁺ | Low | Loss of •OCH₃ from [M]⁺• |

Electrospray Ionization (ESI-MS/MS) CID Pathways
In soft ionization (ESI+), the even-electron precursor [M+H]⁺ (m/z 182.1176) is generated via

protonation at the most basic site: the primary amine. Collision-Induced Dissociation (CID) of

this precursor follows strictly even-electron rules [4].

Heterolytic Cleavage: The most structurally informative pathway is the heterolytic cleavage of

the C-C bond, transferring the proton to the leaving amine group to expel neutral

methylamine (CH₅N, 31 Da). This yields the stable oxonium ion at m/z 151.0759.

Neutral Losses: Direct loss of ammonia (NH₃, 17 Da) yields m/z 165.0915. Alternatively, a

proton transfer from the amine to a methoxy oxygen initiates the loss of neutral methanol

(CH₃OH, 32 Da), yielding m/z 150.0919.
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Figure 2: ESI-MS/MS CID pathways of the [M+H]+ precursor ion.
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Table 3: Key ESI-MS/MS (CID) Fragments

m/z (Theoretical) Neutral Loss Mechanistic Origin

165.0915 NH₃ (17.0265 Da) Amine elimination

151.0759 CH₅N (31.0417 Da) Heterolytic C-C cleavage

150.0919 CH₃OH (32.0262 Da)
Proton transfer & methanol

loss

| 133.0653 | NH₃ + CH₃OH (49.0527 Da) | Sequential neutral losses |

Validated Experimental Protocol: LC-HRMS/MS
Analysis
To ensure scientific integrity, the following protocol is designed as a self-validating system.

Every step includes internal checks to prevent false positives and matrix-induced ion

suppression.

Phase 1: System Suitability Test (SST) Causality: Before running samples, mass accuracy and

fragmentation efficiency must be verified to ensure the quadrupole and collision cell are

calibrated.

Inject a standard tuning mix containing a known phenethylamine (e.g., Amphetamine-d5).

Verify that the mass accuracy of the [M+H]⁺ precursor is < 5 ppm.

Confirm that the ratio of precursor to product ions at a normalized collision energy (NCE) of

20 eV matches historical library data.

Phase 2: Sample Preparation & Isotope Dilution Causality: To correct for variations in extraction

recovery and ESI ionization efficiency.

Spike 100 µL of the sample matrix with 10 µL of a stable-isotope-labeled internal standard

(ISTD) at 100 ng/mL.

Perform a protein precipitation using 400 µL of cold acetonitrile (0.1% Formic Acid).
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Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.

Phase 3: Chromatographic Separation Causality: A biphenyl or C18 column is selected. The

acidic mobile phase ensures the primary amine remains fully protonated, maximizing ESI(+)

sensitivity.

Column: Sub-2 µm C18 UHPLC column (2.1 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 4: HRMS/MS Detection

Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

Targeted MS/MS: Isolate m/z 182.1 in Q1 (isolation width 1.0 Da).

Fragmentation: Apply a stepped NCE of 15, 30, and 45 eV in the collision cell to capture both

low-energy (m/z 165, 150) and high-energy (m/z 133) fragments.

Detection: Acquire data in the Orbitrap or TOF analyzer at a resolution of ≥ 35,000 (FWHM).
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Figure 3: Self-validating LC-HRMS/MS experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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